3-Cyclohexene-1-carboxylic acid

Description

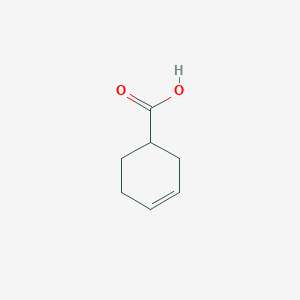

Structure

3D Structure

Properties

IUPAC Name |

cyclohex-3-ene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O2/c8-7(9)6-4-2-1-3-5-6/h1-2,6H,3-5H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUSWCWPCANWBFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40871099 | |

| Record name | 3-Cyclohexene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40871099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Naphthenic acid is a dark colored liquid with an offensive odor. It is insoluble in water. It will burn though it may take some effort to ignite. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. Since it is a liquid it can easily penetrate the soil and contaminate groundwater and nearby streams. It is used to make paint dryers, detergents, and solvents., Light yellow to black liquid; [ICSC] Commercial grade: dark liquid with an unpleasant odor; [Hawley] | |

| Record name | NAPHTHENIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/7164 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Naphthenic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8384 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

270 to 470 °F at 760 mmHg (USCG, 1999), BP: 270-470 °F = 132-243 °C = 405-516 deg K (at 1 atm), 140-370 °C | |

| Record name | NAPHTHENIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/7164 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NAPHTHENIC ACIDS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1178 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | NAPHTHENIC ACIDS | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1654 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

300 °F (USCG, 1999), 101 °C (214 °F) - closed cup, 300 °F (open cup), 149 °C o.c. | |

| Record name | NAPHTHENIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/7164 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NAPHTHENIC ACIDS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1178 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | NAPHTHENIC ACIDS | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1654 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Insoluble (<50 mg/L) in water, Completely soluble in organic solvents, Solubility in water: poor | |

| Record name | NAPHTHENIC ACIDS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1178 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | NAPHTHENIC ACIDS | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1654 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.982 at 68 °F (USCG, 1999) - Less dense than water; will float, Specific gravity: 0.95-0.98 (crude); 0.94-0.98 (refined); 0.95-0.98 (highly refined), all at 20 °C, Relative density (water = 1): 0.982 (liquid) | |

| Record name | NAPHTHENIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/7164 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NAPHTHENIC ACIDS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1178 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | NAPHTHENIC ACIDS | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1654 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Impurities |

Naphthenic acids are viscous liquids, with phenolic and sulfur impurities present that are largely responsible for their characteristic odor., 5-25 wt% hydrocarbons whose composition is the same as the petroleum fraction from which the naphthenic acids are derived. | |

| Record name | NAPHTHENIC ACIDS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1178 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Viscous liquids ... Colors range from pale yellows to dark amber, Gold to black liq | |

CAS No. |

1338-24-5, 4771-80-6 | |

| Record name | NAPHTHENIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/7164 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-Cyclohexene-1-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4771-80-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Cyclohexene-1-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004771806 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Cyclohexene-1-carboxylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44883 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Cyclohexene-1-carboxylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44712 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Cyclohexene-1-carboxylic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Cyclohexene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40871099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Naphthenic acids | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.239 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Cyclohex-3-ene-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.013 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NAPHTHENIC ACIDS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1178 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | NAPHTHENIC ACIDS | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1654 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-35 - +2 °C | |

| Record name | NAPHTHENIC ACIDS | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1654 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

3-Cyclohexene-1-carboxylic acid physical properties

An In-depth Technical Guide to the Physical Properties of 3-Cyclohexene-1-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of this compound. The information is curated for researchers, scientists, and professionals in drug development who utilize this compound as a versatile building block in organic synthesis. This document presents quantitative data in a structured format, outlines general experimental protocols for property determination, and includes a visual representation of a typical synthetic workflow.

Core Physical and Chemical Properties

This compound, a cycloaliphatic carboxylic acid, is a valuable intermediate in the synthesis of pharmaceuticals and other complex organic molecules. Its physical state can vary from a colorless to light yellow liquid to a white or off-white crystalline solid, depending on purity and the specific isomer.[1][2]

Table 1: Physical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₇H₁₀O₂ | |

| Molecular Weight | 126.15 g/mol | [3] |

| CAS Number | 4771-80-6 (racemic) | [2][4] |

| 5708-19-0 ((S)-(-)-isomer) | [5] | |

| Appearance | Colorless to light yellow liquid or white to off-white crystalline solid | [2][5][6] |

| Melting Point | 17-19 °C | [4][5] |

| Boiling Point | 130-133 °C at 4 mmHg | [4][7] |

| 118 °C at 6 mmHg ((S)-(-)-isomer) | [5] | |

| 238 °C (at atmospheric pressure) | [8][9][10] | |

| Density | 1.081 g/mL at 25 °C | [4][7] |

| Refractive Index (n20/D) | 1.480 - 1.482 | [4][8] |

| pKa | 4.67 ± 0.20 (Predicted) | |

| Solubility | Sparingly soluble in water; soluble in organic solvents such as ethanol, methanol, and acetone.[2] Insoluble in water.[9] | [2][9][11] |

| Flash Point | 110 °C (closed cup) | [11][12] |

Note: Variations in reported values can be attributed to differences in isomeric composition, purity, and measurement conditions.

Experimental Protocols for Physical Property Determination

While specific experimental protocols for this compound are not extensively detailed in readily available literature, the following are standard laboratory procedures for determining the key physical properties of such organic compounds.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle (if the sample is not a fine powder)

Procedure:

-

Sample Preparation: A small amount of the crystalline this compound is finely ground, if necessary, and packed into a capillary tube to a height of 2-3 mm.[10]

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer.[10]

-

Heating: The sample is heated rapidly to a temperature approximately 20°C below the expected melting point. The heating rate is then reduced to about 1-2°C per minute to allow for thermal equilibrium.[10]

-

Observation: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.

-

Purity Indication: A sharp melting point range (typically 0.5-1.0°C) is indicative of a pure compound. Impurities tend to depress and broaden the melting range.[1]

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

Apparatus:

-

Small test tube or fusion tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating bath (e.g., Thiele tube with mineral oil) or a heating block

-

Rubber band or thread to attach the tubes to the thermometer

Procedure (Micro-scale):

-

Sample Preparation: A small amount (a few milliliters) of liquid this compound is placed in a small test tube.[2]

-

Capillary Inversion: A capillary tube, sealed at one end, is placed open-end-down into the liquid.[11]

-

Apparatus Assembly: The test tube is attached to a thermometer. The assembly is then immersed in a heating bath, ensuring the liquid level in the bath is above the sample level but below the opening of the test tube.[11]

-

Heating: The bath is heated gently. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a stream of bubbles.[7]

-

Observation: Heating is continued until a steady and rapid stream of bubbles emerges from the capillary tube. The heat is then removed, and the apparatus is allowed to cool slowly.[6]

-

Boiling Point Reading: The temperature at which the bubbling stops and the liquid is drawn back into the capillary tube is recorded as the boiling point. This is the temperature at which the external pressure equals the vapor pressure of the liquid.[7][11]

Solubility Assessment

Solubility tests are fundamental in determining the appropriate solvents for reactions, extractions, and purifications.

Apparatus:

-

Small test tubes

-

Spatula

-

Vortex mixer (optional)

-

A range of solvents (e.g., water, ethanol, acetone, hexane, aqueous NaOH, aqueous HCl)

Procedure:

-

Sample and Solvent Addition: A small, measured amount of this compound (e.g., 25 mg or 0.05 mL) is placed in a test tube.[3] A small volume of the test solvent (e.g., 0.75 mL) is added.[3]

-

Mixing: The mixture is agitated vigorously for a set period (e.g., 60 seconds) to ensure thorough mixing.[4]

-

Observation: The mixture is observed to determine if the compound has dissolved completely (soluble), partially dissolved (sparingly soluble), or not at all (insoluble).[4]

-

Acid-Base Solubility: To assess the acidic nature of the carboxylic acid, solubility is tested in a dilute aqueous base (e.g., 5% NaOH). The carboxylic acid should dissolve in the base through an acid-base reaction to form a water-soluble salt.[12] Subsequent acidification with a dilute acid (e.g., 5% HCl) should cause the water-insoluble carboxylic acid to precipitate out of the solution.[12]

Synthetic Workflow Visualization

The following diagram illustrates a general workflow for the synthesis and purification of this compound, which is often prepared via a Diels-Alder reaction followed by workup and purification.

Caption: General workflow for the synthesis and purification of this compound.

This guide provides essential physical property data and standardized experimental methodologies relevant to this compound. This information is intended to support laboratory research and development activities by providing a solid foundation for the handling, application, and analysis of this important chemical intermediate.

References

- 1. SSERC | Melting point determination [sserc.org.uk]

- 2. scribd.com [scribd.com]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. chem.ws [chem.ws]

- 5. chemconnections.org [chemconnections.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. Page loading... [wap.guidechem.com]

- 9. westlab.com [westlab.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 12. www1.udel.edu [www1.udel.edu]

An In-depth Technical Guide to the Chemical Structure and Bonding of 3-Cyclohexene-1-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, bonding, and spectroscopic properties of 3-Cyclohexene-1-carboxylic acid. The information is presented to support research, development, and quality control activities involving this versatile molecule.

Chemical Structure and Identification

This compound is a cyclic organic compound featuring a six-membered cyclohexene (B86901) ring with a carboxylic acid functional group attached to a saturated carbon. Its unique structure, combining both saturated and unsaturated features with a reactive carboxylic acid moiety, makes it a valuable intermediate in organic synthesis.[1]

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | cyclohex-3-ene-1-carboxylic acid[2] |

| Chemical Formula | C₇H₁₀O₂[3] |

| Molecular Weight | 126.15 g/mol [3] |

| CAS Registry Number | 4771-80-6[3] |

| Synonyms | 1,2,3,6-Tetrahydrobenzoic acid, Δ³-Cyclohexenecarboxylic acid[3] |

Bonding and Molecular Geometry

The bonding in this compound is characterized by a combination of sp², and sp³ hybridized carbon atoms. The double bond in the cyclohexene ring consists of one sigma (σ) bond and one pi (π) bond between two sp² hybridized carbons. The remaining four carbons in the ring are sp³ hybridized, as is the carbon of the carboxylic acid group. The geometry of the double bond is cis, and the cyclohexene ring adopts a half-chair conformation to minimize steric strain.

The carboxylic acid group is planar, with the carbon-oxygen double bond and the carbon-oxygen single bond exhibiting characteristic lengths and angles. Intermolecular hydrogen bonding between the carboxylic acid groups is a significant feature, influencing the physical properties of the substance.

Caption: Chemical structure of this compound.

Spectroscopic Data for Structural Elucidation

The structure of this compound is confirmed through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

Table 2: ¹H NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~12.0 | Singlet | 1H | COOH |

| 5.6-5.8 | Multiplet | 2H | HC=CH |

| 2.5-2.7 | Multiplet | 1H | CH-COOH |

| 2.0-2.4 | Multiplet | 4H | CH₂ |

| 1.6-2.0 | Multiplet | 2H | CH₂ |

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration.

Table 3: ¹³C NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| ~180 | C=O |

| ~125 | C=C |

| ~40 | CH-COOH |

| ~25-30 | CH₂ |

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 4: Key IR Absorption Bands of this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad, Strong | O-H stretch (carboxylic acid)[4][5] |

| ~3020 | Medium | =C-H stretch (alkene)[6] |

| 2850-2960 | Strong | C-H stretch (alkane)[6] |

| ~1700 | Strong | C=O stretch (carboxylic acid)[4][5] |

| ~1650 | Medium | C=C stretch (alkene)[6] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 5: Major Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment |

| 126 | [M]⁺ (Molecular Ion) |

| 108 | [M - H₂O]⁺ |

| 81 | [M - COOH]⁺ |

| 79 | [C₆H₇]⁺ |

The fragmentation of cycloalkenes is often characterized by a retro-Diels-Alder reaction.[7]

Caption: Workflow for structural elucidation of this compound.

Experimental Protocols

Synthesis via Diels-Alder Reaction

This compound can be synthesized via a [4+2] cycloaddition reaction, specifically the Diels-Alder reaction, between 1,3-butadiene (B125203) (the diene) and acrylic acid (the dienophile).

Materials:

-

1,3-Butadiene

-

Acrylic acid

-

Hydroquinone (B1673460) (inhibitor)

-

Toluene (solvent)

-

Autoclave or high-pressure reactor

Procedure:

-

To a high-pressure reactor, add acrylic acid, a small amount of hydroquinone to inhibit polymerization, and toluene.

-

Cool the reactor and carefully add liquefied 1,3-butadiene.

-

Seal the reactor and heat to approximately 150-200°C.

-

Maintain the reaction at this temperature for 2-4 hours.

-

Cool the reactor to room temperature and cautiously vent any unreacted butadiene.

-

The resulting solution contains this compound.

-

The product can be purified by distillation under reduced pressure.

Sample Preparation for Spectroscopic Analysis

NMR Spectroscopy:

-

Dissolve 5-10 mg of purified this compound in approximately 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Ensure the sample is fully dissolved; vortex or gently warm if necessary.

-

Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.

IR Spectroscopy:

-

For liquid samples, a small drop of the neat liquid can be placed between two salt plates (e.g., NaCl or KBr).

-

For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

-

Alternatively, an ATR-IR spectrum can be obtained by placing a small amount of the sample directly on the ATR crystal.

Mass Spectrometry:

-

Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane).

-

Introduce the sample into the mass spectrometer via a suitable ionization method, such as electron ionization (EI) or electrospray ionization (ESI).

-

Acquire the mass spectrum over an appropriate m/z range.

References

- 1. This compound [webbook.nist.gov]

- 2. This compound | C7H10O2 | CID 20903 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [webbook.nist.gov]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 6. infrared spectrum of cyclohexene C6H10 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of cyclohexene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. mass spectrum of cyclohexene C6H10 fragmentation pattern of m/z m/e ions for analysis and identification of cyclohexene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

Spectroscopic Profile of 3-Cyclohexene-1-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 3-Cyclohexene-1-carboxylic acid (CAS No: 4771-80-6), a valuable building block in organic synthesis and drug discovery. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and utilization in research and development.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry analyses of this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~12.0 | Singlet (broad) | 1H | -COOH |

| ~5.7 | Multiplet | 2H | H-3, H-4 (vinylic) |

| ~2.5 | Multiplet | 1H | H-1 (methine) |

| ~2.3 | Multiplet | 2H | H-2 (allylic) |

| ~2.1 | Multiplet | 2H | H-5 (allylic) |

| ~1.8 | Multiplet | 2H | H-6 |

Solvent: CDCl₃. Instrument: Bruker AC-300.

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (ppm) | Carbon Type | Assignment |

| ~182 | C | -COOH |

| ~126 | CH | C-3, C-4 (vinylic) |

| ~40 | CH | C-1 |

| ~28 | CH₂ | C-2 |

| ~25 | CH₂ | C-5 |

| ~24 | CH₂ | C-6 |

Solvent: Not specified. Source: Shell Development Company.[1]

Table 3: Infrared (IR) Spectroscopy Data

| Frequency (cm⁻¹) | Intensity | Assignment |

| 2920-3020 | Strong, broad | O-H stretch (carboxylic acid) |

| ~3025 | Medium | =C-H stretch (vinylic) |

| ~2930, ~2850 | Medium | C-H stretch (aliphatic) |

| ~1705 | Strong | C=O stretch (carboxylic acid) |

| ~1650 | Weak | C=C stretch (alkene) |

| ~1420 | Medium | O-H bend (in-plane) |

| ~1290 | Medium | C-O stretch |

| ~920 | Medium, broad | O-H bend (out-of-plane) |

Technique: Between salts (neat liquid) or ATR.[1]

Table 4: Mass Spectrometry (GC-MS) Data

| m/z | Relative Abundance | Proposed Fragment |

| 126 | Moderate | [M]⁺ (Molecular Ion) |

| 81 | High | [M - COOH]⁺ |

| 80 | High | [C₆H₈]⁺ (Diels-Alder retrocyclization) |

| 79 | High | [C₆H₇]⁺ |

Ionization: Electron Ionization (EI).[1]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses cited.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of this compound.

Methodology:

-

Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) can be added as an internal standard (δ = 0.00 ppm).

-

Instrumentation: The spectra are acquired on a spectrometer, such as a Bruker AC-300, operating at 300 MHz for ¹H and 75 MHz for ¹³C nuclei.[1]

-

¹H NMR Acquisition:

-

A standard one-pulse sequence is used.

-

Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and the acquisition of 16-32 scans.

-

-

¹³C NMR Acquisition:

-

A proton-decoupled pulse sequence is employed to simplify the spectrum to single lines for each unique carbon atom.

-

Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.

-

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the internal standard (TMS) or the residual solvent peak.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

-

Sample Preparation:

-

Neat Liquid (Between Salts): A single drop of the liquid sample is placed between two polished salt plates (e.g., NaCl or KBr). The plates are gently pressed together to form a thin liquid film.

-

Attenuated Total Reflectance (ATR): A small drop of the sample is placed directly onto the ATR crystal (e.g., diamond or germanium).

-

-

Instrumentation: A Fourier-Transform Infrared spectrometer is used.

-

Data Acquisition:

-

A background spectrum of the clean, empty salt plates or ATR crystal is recorded.

-

The sample is then placed in the infrared beam path, and the sample spectrum is recorded.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a spectral range of 4000-400 cm⁻¹.

-

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane (B109758) or diethyl ether). For carboxylic acids, derivatization to a more volatile ester (e.g., methyl ester) may be performed to improve chromatographic performance, although it is not always necessary.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source is used.

-

Gas Chromatography (GC) Conditions:

-

Column: A nonpolar capillary column (e.g., DB-5ms) is typically used.

-

Injection: 1 µL of the sample solution is injected in splitless mode.

-

Oven Program: A temperature gradient is employed, for example, starting at 50°C, holding for 2 minutes, then ramping at 10°C/min to 250°C and holding for 5 minutes.

-

Carrier Gas: Helium is used as the carrier gas at a constant flow rate.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Mass Range: The spectrometer scans a mass-to-charge (m/z) range of, for example, 40-400 amu.

-

-

Data Analysis: The resulting mass spectrum for the chromatographic peak corresponding to this compound is analyzed to identify the molecular ion and characteristic fragment ions.

Logical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

References

Synthesis of 3-Cyclohexene-1-carboxylic Acid via Diels-Alder Reaction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis of 3-Cyclohexene-1-carboxylic acid, a valuable building block in pharmaceutical and organic synthesis, prepared via the Diels-Alder reaction. The core of this synthesis is the [4+2] cycloaddition of 1,3-butadiene (B125203) and acrylic acid.

Core Concepts

The Diels-Alder reaction is a powerful and widely utilized method in organic chemistry for forming six-membered rings.[1] The reaction between a conjugated diene (1,3-butadiene) and a dienophile (acrylic acid) provides a direct route to functionalized cyclohexene (B86901) derivatives. The initial product formed is the kinetically favored this compound.[1] This isomer can be subsequently converted to the thermodynamically more stable conjugated isomer, 2-cyclohexene-1-carboxylic acid, if desired.[1]

Reaction Mechanism

The synthesis proceeds through a concerted pericyclic mechanism. The π-electrons from the diene and the dienophile rearrange in a cyclic transition state to form a new six-membered ring with the creation of two new carbon-carbon sigma bonds and one new pi bond.

Caption: Diels-Alder reaction of 1,3-Butadiene and Acrylic Acid.

Experimental Protocol

The following protocol is adapted from a patented industrial synthesis method, demonstrating a high-yield procedure.[2][3]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles |

| Acrylic Acid | 72.06 | 72 | 1.0 |

| 1,3-Butadiene | 54.09 | 70 | 1.3 |

| Benzene (Solvent) | 78.11 | 288 | - |

| 4-tert-Butylcatechol (Inhibitor) | 166.22 | 0.35 | - |

Equipment:

-

1-Liter pressure reactor

-

Heating and stirring apparatus

-

Standard laboratory glassware for workup and purification

Procedure:

-

To a 1-Liter pressure reactor, add 72 g (1 mol) of acrylic acid, 288 g of benzene, and 0.35 g of 4-tert-butylcatechol.[2]

-

Seal the reactor and add 70 g (1.3 mol) of 1,3-butadiene.[2]

-

Heat the mixture to 120°C with stirring.[2]

-

Maintain the reaction at this temperature for 2 hours.[2]

-

After the reaction is complete, cool the reactor to room temperature.

-

Vent any excess pressure and open the reactor in a well-ventilated fume hood.

-

The crude product, this compound, can be identified and its purity assessed by gas chromatography and ¹H NMR spectroscopy.[2]

-

For purification, the solvent can be removed under reduced pressure. Further purification can be achieved by distillation or recrystallization. A study on a similar Diels-Alder product suggests purification by recrystallization from petroleum ether.[4][5]

Safety Precautions:

-

1,3-Butadiene: Is a flammable gas and a known carcinogen. The reaction should be carried out in a well-ventilated area, and appropriate personal protective equipment, including respiratory protection, should be used.[6]

-

Acrylic Acid: Is corrosive and can cause severe skin burns and eye damage. Handle with appropriate gloves and eye protection.

-

Benzene: Is a flammable liquid and a known carcinogen. Use in a fume hood is mandatory.

-

Pressure Reactor: Ensure the reactor is properly sealed and operated within its pressure limits.

Experimental Workflow

Caption: General workflow for the synthesis of this compound.

Quantitative Data

Reaction Yield:

| Reaction Conditions | Yield | Reference |

| 1,3-Butadiene, Acrylic Acid, Benzene, 120°C, 2h | >99% | [2][3] |

Physical and Spectroscopic Properties of this compound:

| Property | Value | Reference |

| Molecular Formula | C₇H₁₀O₂ | [7] |

| Molecular Weight | 126.15 g/mol | [7] |

| Appearance | Colorless liquid | |

| Boiling Point | 130-133 °C at 4 mmHg | |

| Melting Point | 17 °C | |

| Density | 1.081 g/mL at 25 °C |

Spectroscopic Data:

| Technique | Key Peaks/Shifts |

| ¹H NMR | Signals expected for vinyl protons, the proton alpha to the carboxyl group, and the allylic and aliphatic protons of the cyclohexene ring.[1] |

| ¹³C NMR | Characteristic peaks for the carboxylic carbon, the two sp² carbons of the double bond, and the four sp³ carbons of the ring.[1] |

| IR Spectroscopy | Broad O-H stretch from the carboxylic acid, a C=O stretch, and C=C and C-H stretches corresponding to the cyclohexene ring.[1] |

This technical guide provides a comprehensive starting point for the synthesis and characterization of this compound via the Diels-Alder reaction. For researchers and drug development professionals, this method offers a high-yield and direct route to a versatile synthetic intermediate. Adherence to safety protocols is paramount when handling the hazardous materials involved in this synthesis.

References

- 1. benchchem.com [benchchem.com]

- 2. US20040073068A1 - Method for preparing cyclohexyl phenyl ketone from 1,3- butadiene and acrylic acid - Google Patents [patents.google.com]

- 3. US6881865B2 - Method for preparing cyclohexyl phenyl ketone from 1,3-butadiene and acrylic acid - Google Patents [patents.google.com]

- 4. article.aascit.org [article.aascit.org]

- 5. researchgate.net [researchgate.net]

- 6. 1,3-Butadiene | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]

- 7. This compound | C7H10O2 | CID 20903 - PubChem [pubchem.ncbi.nlm.nih.gov]

Stereoisomers of 3-Cyclohexene-1-carboxylic Acid: A Technical Guide for Researchers

An in-depth exploration of the synthesis, resolution, and properties of the enantiomers of 3-cyclohexene-1-carboxylic acid, a key chiral building block in pharmaceutical development.

The spatial arrangement of atoms in a molecule can have a profound impact on its biological activity. In the realm of drug development, understanding and controlling stereochemistry is paramount. This compound, a seemingly simple cyclic molecule, possesses a single chiral center, giving rise to two non-superimposable mirror images known as enantiomers: (R)-3-cyclohexene-1-carboxylic acid and (S)-3-cyclohexene-1-carboxylic acid. These stereoisomers, while possessing identical physical properties in an achiral environment, can exhibit vastly different pharmacological profiles. This technical guide provides a comprehensive overview of the stereoisomers of this compound, focusing on their synthesis, separation, and key properties relevant to researchers, scientists, and drug development professionals.

Physicochemical Properties and Stereoisomer Data

The successful separation and characterization of the (R) and (S) enantiomers of this compound are confirmed by their distinct optical activities. The racemic mixture, an equal-part mixture of both enantiomers, is optically inactive. The physical and optical properties of the racemic mixture and its individual stereoisomers are summarized below.

| Property | Racemic this compound | (R)-(+)-3-Cyclohexene-1-carboxylic Acid | (S)-(-)-3-Cyclohexene-1-carboxylic Acid |

| Molecular Formula | C₇H₁₀O₂ | C₇H₁₀O₂ | C₇H₁₀O₂ |

| Molecular Weight | 126.15 g/mol | 126.15 g/mol | 126.16 g/mol [1] |

| Melting Point | 17 °C (lit.) | - | 19 °C (lit.)[1] |

| Boiling Point | 130-133 °C/4 mmHg (lit.) | - | 118 °C / 6 mmHg[1] |

| Density | 1.081 g/mL at 25 °C (lit.) | - | 1.08 g/mL[1] |

| Refractive Index | n20/D 1.48 (lit.) | - | n20/D 1.48[1] |

| Specific Rotation | 0° | +22.7° (c=1, methanol)[2] | -92° to -97° (c=5, MeOH)[1] |

| CAS Number | 4771-80-6 | - | 5708-19-0[1] |

Experimental Protocols: Pathways to Enantiopurity

The separation of racemic this compound into its constituent enantiomers is a critical step for its application in asymmetric synthesis. The primary methods employed are chemical resolution via diastereomeric salt formation and enzymatic kinetic resolution. Asymmetric synthesis, particularly through the Diels-Alder reaction, offers a direct route to enantiomerically enriched products.

Chemical Resolution using (R)-1-Naphthylethylamine

This method relies on the differential solubility of diastereomeric salts formed between the racemic acid and a chiral resolving agent.

Step 1: Diastereomeric Salt Formation

-

In a reaction flask, dissolve 100g of racemic this compound in 800ml of isopropyl acetate.

-

Separately, prepare a solution of 130g of (R)-1-naphthylethylamine in 300ml of isopropyl acetate.

-

Add the (R)-1-naphthylethylamine solution dropwise to the racemic acid solution.

-

Heat the resulting mixture to 60-70°C until a clear solution is obtained.

-

Allow the mixture to cool to 20-30°C to induce precipitation of the diastereomeric salts.

-

Filter the solid to collect the mixture of (R)-1-naphthylethylamine-(R)-3-cyclohexenecarboxylic acid salt and (R)-1-naphthylethylamine-(S)-3-cyclohexenecarboxylic acid salt. The total yield is approximately 87.3%.[2]

Step 2: Fractional Crystallization

-

To the mixture of diastereomeric salts (100g) from Step 1, add 85ml of isopropanol (B130326) and 415ml of acetone.

-

Heat the mixture to 65-75°C and reflux for 1 hour.

-

Stir the mixture while allowing it to cool. Crystals will begin to precipitate.

-

Filter the solid when the temperature reaches 50°C.

-

Repeat the crystallization process twice to obtain the less soluble diastereomeric salt, (R)-1-naphthylethylamine-(R)-3-cyclohexenecarboxylic acid salt, with a specific rotation of [α]D25 = -35.2° (c=1, methanol) and a melting point of 132.3-133.2°C.[2]

-

The mother liquor contains the more soluble diastereomeric salt, (R)-1-naphthylethylamine-(S)-3-cyclohexenecarboxylic acid salt.

Step 3: Liberation of the Enantiomer

-

Dissolve 50g of the purified (R)-1-naphthylethylamine-(R)-3-cyclohexenecarboxylic acid salt in 150ml of ethyl acetate.

-

Adjust the pH of the solution to 2-3 using a 10% hydrochloric acid solution.

-

Stir for 5 minutes and then separate the aqueous and organic layers.

-

Wash the organic phase with water, dry it over a suitable drying agent (e.g., anhydrous sodium sulfate), and concentrate under reduced pressure.

-

This procedure yields (R)-(+)-3-cyclohexene-1-carboxylic acid with a yield of approximately 98% and a specific rotation of [α]D25 = +22.7° (c=1, methanol).[2]

A similar acidification and extraction procedure on the mother liquor from the fractional crystallization step will yield the (S)-(-) enantiomer.

Enzymatic Kinetic Resolution

Enzymatic methods offer a green and highly selective alternative for resolving racemates. This approach utilizes the stereoselectivity of enzymes, typically hydrolases, to preferentially react with one enantiomer of a racemic ester derivative of this compound.

General Procedure:

-

Substrate Preparation: The racemic this compound is first esterified (e.g., to its methyl ester, rac-CHCM) using standard chemical methods.

-

Enzymatic Hydrolysis: The racemic ester is incubated with a specific hydrolase (e.g., a carboxylesterase) in a suitable buffer system. The enzyme selectively hydrolyzes one of the enantiomeric esters to the corresponding carboxylic acid, leaving the other enantiomeric ester unreacted. For instance, a bacterial carboxylesterase, CarEst3, has been shown to efficiently hydrolyze racemic methyl 3-cyclohexene-1-carboxylate (rac-CHCM) to yield (S)-3-cyclohexene-1-carboxylic acid with an enantiomeric excess (ee) of >99%.[3][4][5]

-

Separation: After the reaction, the mixture contains one enantiomer as the carboxylic acid and the other as the unreacted ester. These can be separated based on their different chemical properties (e.g., by extraction at different pH values).

-

Hydrolysis of Remaining Ester: The separated, unreacted ester can then be hydrolyzed chemically to obtain the other enantiomer of the carboxylic acid.

The choice of enzyme is crucial for the efficiency and stereoselectivity of the resolution. Various enzymes, including those from Acinetobacter sp., have been successfully employed for the kinetic resolution of 3-cyclohexene-1-carboxylate esters.[5]

Asymmetric Diels-Alder Synthesis

This powerful strategy allows for the direct synthesis of an enantiomerically enriched product. The approach involves a [4+2] cycloaddition reaction between a diene (e.g., 1,3-butadiene) and a dienophile bearing a chiral auxiliary.

Conceptual Workflow:

-

Chiral Dienophile Synthesis: A chiral alcohol, such as an ester of lactic acid, is reacted with an acrylic acid derivative to form a chiral dienophile.[6]

-

Diastereoselective Diels-Alder Reaction: The chiral dienophile undergoes a Lewis acid-catalyzed Diels-Alder reaction with a diene. The stereochemistry of the chiral auxiliary directs the approach of the diene, leading to the formation of a diastereomerically enriched cycloadduct.

-

Removal of Chiral Auxiliary: The chiral auxiliary is subsequently cleaved from the cycloadduct, typically by hydrolysis, to yield the enantiomerically enriched this compound. The chiral auxiliary can often be recovered and reused.[6]

Visualizing the Pathways to Enantiopurity

The following diagrams illustrate the logical workflows for the key experimental methodologies described.

Caption: Workflow for Chemical Resolution.

Caption: Workflow for Enzymatic Kinetic Resolution.

References

- 1. chemimpex.com [chemimpex.com]

- 2. guidechem.com [guidechem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Kinetic Resolution of Nearly Symmetric 3-Cyclohexene-1-carboxylate Esters Using a Bacterial Carboxylesterase Identified by Genome Mining - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

A Technical Guide to Racemic 3-Cyclohexene-1-carboxylic Acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Racemic 3-cyclohexene-1-carboxylic acid (CAS No: 4771-80-6) is a versatile carbocyclic compound that serves as a crucial building block in organic synthesis.[1] Its structure, featuring a cyclohexene (B86901) ring and a carboxylic acid functional group, provides two reactive centers for a variety of chemical transformations. This makes it a valuable intermediate in the production of pharmaceuticals, agrochemicals, polymers, and fragrances.[1]

This technical guide provides an in-depth overview of the physicochemical properties, synthesis, and analytical characterization of racemic this compound. It also details a protocol for the resolution of its enantiomers, a critical step for its application in the synthesis of chiral active pharmaceutical ingredients (APIs), most notably the anticoagulant drug Edoxaban.[2][3]

Physicochemical and Spectroscopic Properties

The properties of racemic this compound are summarized in the tables below. This data is essential for its handling, storage, and application in synthetic chemistry.

General and Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₀O₂ | [4] |

| Molecular Weight | 126.15 g/mol | [4] |

| Appearance | Colorless to pale yellow liquid or white to off-white solid | |

| Melting Point | 17-19 °C | [4] |

| Boiling Point | 130-133 °C at 4 mmHg | [5] |

| Density | 1.081 g/mL at 25 °C | [5] |

| Refractive Index (n₂₀/D) | 1.48 | [5] |

| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, methanol, and acetone. |

Spectroscopic Data

| Spectroscopic Technique | Key Features and Observed Ranges | Reference(s) |

| ¹H NMR | The proton of the carboxylic acid (-COOH) typically appears as a broad singlet in the downfield region of 10-12 ppm. The chemical shifts and coupling patterns of the other protons on the cyclohexene ring provide detailed structural information. The instrument used for data on PubChem was a BRUKER AC-300. | [4] |

| ¹³C NMR | The carbonyl carbon of the carboxylic acid is typically observed in the range of 165-185 ppm. The olefinic carbons of the double bond and the aliphatic carbons of the ring show characteristic chemical shifts. | [6] |

| Infrared (IR) Spectroscopy | A broad O-H stretching band is observed from 2500-3300 cm⁻¹. A strong C=O stretching vibration appears around 1700-1725 cm⁻¹. C-O stretching is seen in the 1210-1320 cm⁻¹ region. The C=C stretch of the cyclohexene ring is also observable. Spectra have been recorded using ATR and between salt plates techniques. | [4] |

| Mass Spectrometry (MS) | The mass spectrum shows a molecular ion peak (M⁺) corresponding to its molecular weight. Common fragmentation patterns for carboxylic acids include the loss of -OH (M-17) and -COOH (M-45) groups. The NIST database lists the top peaks at m/z 81, 80, and 79. | [4][7] |

Synthesis and Purification

The most common and efficient method for synthesizing the racemic this compound is through a Diels-Alder reaction between 1,3-butadiene (B125203) and acrylic acid. This [4+2] cycloaddition reaction forms the six-membered ring of the target molecule.

Experimental Protocol: Diels-Alder Synthesis (General Procedure)

A detailed, specific laboratory protocol for this reaction can vary, but the general steps are as follows:

-

Reaction Setup: In a pressure-rated reaction vessel, combine acrylic acid with a suitable solvent.

-

Addition of Diene: Cool the mixture and introduce liquefied 1,3-butadiene.

-

Reaction Conditions: Seal the vessel and heat the mixture. The reaction temperature and time will depend on the scale and solvent used. The reaction is typically carried out at elevated temperatures to ensure a reasonable reaction rate.

-

Work-up and Purification: After the reaction is complete, cool the vessel and carefully vent any excess butadiene. The crude product is then purified, typically by distillation under reduced pressure, to yield racemic this compound.

Logical Workflow for Diels-Alder Synthesis

Chiral Resolution

For many pharmaceutical applications, a single enantiomer of this compound is required. The racemic mixture can be resolved into its (R)- and (S)-enantiomers through classical resolution using a chiral resolving agent.

Experimental Protocol: Resolution of Racemic this compound

This protocol is adapted from a published method for resolving the racemic mixture using (R)-1-naphthylethylamine as the resolving agent.[8]

-

Salt Formation:

-

In a reaction flask, dissolve 100g of racemic this compound in 800ml of isopropyl acetate (B1210297).[8]

-

Slowly add a solution of 130g of (R)-1-naphthylethylamine in 300ml of isopropyl acetate to the flask.[8]

-

Heat the resulting mixture to 60-70°C until a clear solution is obtained.[8]

-

Cool the solution to 20-30°C to allow for the precipitation of the diastereomeric salts.[8]

-

Collect the solid by filtration. This solid is a mixture of (R)-1-naphthylethylamine-(R)-3-cyclohexenecarboxylic acid salt and (R)-1-naphthylethylamine-(S)-3-cyclohexenecarboxylic acid salt.[8]

-

-

Diastereomeric Salt Resolution:

-

To the mixture of diastereomeric salts (100g), add 85ml of isopropanol (B130326) and 415ml of acetone.[8]

-

Heat the mixture to reflux (65-75°C) for 1 hour.[8]

-

Stir the mixture while cooling to allow for selective crystallization.[8]

-

Filter the solid when the temperature reaches 50°C. The solid will be enriched in one diastereomer.[8]

-

Repeat the recrystallization process twice to obtain the pure diastereomeric salt.[8]

-

-

Acidification to Obtain the Enantiomer:

-

Dissolve 50g of the purified diastereomeric salt in 150ml of ethyl acetate.[8]

-

Adjust the pH of the solution to 2-3 using 10% hydrochloric acid.[8]

-

Stir for 5 minutes and then separate the aqueous and organic layers.[8]

-

Wash the organic layer with water, dry it over a suitable drying agent (e.g., anhydrous sodium sulfate), and concentrate it under reduced pressure to yield the enantiomerically pure (R)-(+)-3-cyclohexene-1-carboxylic acid.[8] The other enantiomer can be recovered from the mother liquor.

-

Workflow for Chiral Resolution

References

- 1. nbinno.com [nbinno.com]

- 2. CN106316889A - Preparation method of Edoxaban intermediate - Google Patents [patents.google.com]

- 3. Edoxaban patented technology retrieval search results - Eureka | Patsnap [eureka.patsnap.com]

- 4. This compound | C7H10O2 | CID 20903 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. US20110257401A1 - Process for producing optically active carboxylic acid - Google Patents [patents.google.com]

- 6. beilstein-journals.org [beilstein-journals.org]

- 7. This compound [webbook.nist.gov]

- 8. Page loading... [wap.guidechem.com]

Stability and storage conditions for 3-Cyclohexene-1-carboxylic acid

An In-depth Technical Guide to the Stability and Storage of 3-Cyclohexene-1-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for this compound (CAS 4771-80-6). The information is compiled from publicly available safety data sheets and chemical supplier information.

Chemical Stability Profile

This compound is generally considered to be a stable compound under recommended storage conditions.[1] However, its stability can be compromised by exposure to certain conditions and incompatible materials. The molecule possesses two key functional groups that influence its reactivity and potential degradation pathways: a carboxylic acid and a cyclohexene (B86901) ring.

Key Stability Characteristics:

-

General Stability: The compound is described as stable.[2] It is also noted as combustible.[2]

-

Incompatibilities: It is incompatible with bases and strong oxidizing agents.[1][2] Contact with these substances should be avoided.

-

Hazardous Decomposition: When heated to decomposition, it may produce carbon monoxide (CO) and carbon dioxide (CO2).[1]

-

Hazardous Polymerization: Hazardous polymerization does not occur.[1]

Summary of Stability and Storage Data

| Parameter | Recommendation/Observation | Source(s) |

| Chemical Stability | Stable under recommended storage conditions. | [1][2] |

| Incompatible Materials | Strong oxidizing agents, bases. | [1][2] |

| Conditions to Avoid | Incompatible products, moisture. | [1][3] |

| Recommended Storage Temperature | Store in a cool area. For the (S)-enantiomer, 2-8°C is specified. | [2][4] |

| Recommended Storage Atmosphere | Store in a dry, well-ventilated area.[2] For some applications, storage under an inert gas like nitrogen is recommended.[1] | |

| Container | Keep containers tightly closed. | [2] |

Potential Degradation Pathways

Based on the chemical structure of this compound, the following degradation pathways can be inferred, particularly under stress conditions:

-

Oxidation: The double bond in the cyclohexene ring is susceptible to oxidation, especially in the presence of strong oxidizing agents. This could lead to the formation of epoxides, diols, or cleavage of the ring.

-

Decarboxylation: While generally stable, carboxylic acids can undergo decarboxylation at elevated temperatures, leading to the loss of carbon dioxide.

-

Reactions with Bases: As a carboxylic acid, it will react with bases in an acid-base neutralization reaction to form a salt and water.

The following diagram illustrates the key factors that can influence the stability of this compound.

Caption: Logical relationship of factors affecting stability.

Recommended Handling and Storage Procedures

For maintaining the integrity and purity of this compound, the following handling and storage procedures are recommended:

-

Ventilation: Handle in a well-ventilated area to avoid inhalation of any vapors or mists.[1]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[1]

-

Storage Environment: Store in a cool, dry, and well-ventilated place.[2][5] For the (S)-enantiomer, refrigeration at 2-8°C is recommended.[4]

-

Container Integrity: Keep containers tightly closed to prevent contamination and exposure to moisture.[2]

-

Inert Atmosphere: For long-term storage or for high-purity applications, consider storing under an inert atmosphere such as nitrogen.[1]

-

Avoid Incompatibles: Store away from incompatible substances, particularly strong bases and oxidizing agents.[2][5]

General Experimental Protocol for Stability Assessment

As no specific stability testing protocols for this compound were found, a general workflow for assessing the chemical stability of a substance is provided below. This is based on principles outlined in ICH guidelines for stability testing.

Forced Degradation (Stress Testing)

Forced degradation studies are essential to identify potential degradation products and pathways.

-

Hydrolytic Stability:

-

Prepare solutions of the compound in acidic (e.g., 0.1 N HCl), neutral (e.g., water), and basic (e.g., 0.1 N NaOH) conditions.

-

Store the solutions at an elevated temperature (e.g., 60°C) for a defined period.

-

At specified time points, withdraw samples and neutralize them if necessary.

-

Analyze the samples by a stability-indicating method (e.g., HPLC) to determine the extent of degradation and identify any degradation products.

-

-

Oxidative Stability:

-

Dissolve the compound in a suitable solvent and add a solution of an oxidizing agent (e.g., 3% hydrogen peroxide).

-

Store the solution at room temperature for a defined period.

-

At specified time points, withdraw samples and quench the reaction if necessary.

-

Analyze the samples by a stability-indicating method.

-

-

Photostability:

-

Expose the solid compound and a solution of the compound to a light source with a specified output (e.g., as per ICH Q1B guidelines).

-

Keep a control sample protected from light.

-

After the exposure period, analyze both the exposed and control samples by a stability-indicating method.

-

-

Thermal Stability:

-

Expose the solid compound to elevated temperatures (e.g., in 10°C increments above the recommended storage temperature) for a defined period.

-

At specified time points, withdraw samples.

-

Analyze the samples by a stability-indicating method.

-

Long-Term Stability Testing

-

Protocol:

-

Store samples of the compound in the intended container closure system under controlled long-term storage conditions (e.g., 25°C/60% RH) and accelerated conditions (e.g., 40°C/75% RH).

-

At specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 3, 6 months for accelerated), withdraw samples.

-

Analyze the samples for appearance, assay, and degradation products using a validated stability-indicating method.

-

The following diagram outlines a general workflow for stability testing.

Caption: General workflow for stability assessment.

References

An In-Depth Technical Guide to the Safety and Handling of 3-Cyclohexene-1-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 3-Cyclohexene-1-carboxylic acid (CAS No. 4771-80-6), a compound utilized as a chemical intermediate in various organic synthesis applications, including the development of pharmaceuticals and fragrances.[1] Adherence to stringent safety protocols is imperative due to the hazardous nature of this substance.

Chemical and Physical Properties

A thorough understanding of the physical and chemical properties of this compound is fundamental for its safe handling and use in experimental procedures.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₀O₂ | [2] |

| Molecular Weight | 126.15 g/mol | [2][3][4] |

| Appearance | White to off-white crystalline solid or colorless liquid | [1][5] |

| Melting Point | 17 °C (lit.) | [3] |

| Boiling Point | 130-133 °C / 4 mmHg (lit.) | [3] |

| Density | 1.081 g/mL at 25 °C (lit.) | [3] |

| Flash Point | 110 °C (230 °F) - closed cup | [6] |

| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol (B145695) and acetone. | [1] |

| Refractive Index | n20/D 1.48 (lit.) | [3] |

Toxicological Information and Hazard Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin.[2] |

| Skin Corrosion/Irritation | 1B / 1C | H314: Causes severe skin burns and eye damage.[2][5][7] |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage.[7] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | May cause respiratory irritation.[3] |

| Corrosive to metals | 1 | H290: May be corrosive to metals.[7] |

Experimental Protocols for Toxicity Assessment

The hazard classifications of this compound are determined through specific toxicological studies. The methodologies for these assessments are standardized to ensure reproducibility and reliability of the data. Below are summaries of the OECD (Organisation for Economic Co-operation and Development) guidelines relevant to the determined hazard classifications.

Acute Dermal Toxicity - OECD Guideline 402

This guideline details the procedure for assessing the potential of a substance to cause harm when in contact with the skin.

-

Principle: A single dose of the test substance is applied to the shaved skin of experimental animals (typically rats, rabbits, or guinea pigs) for 24 hours.[8] The area of application is approximately 10% of the total body surface.[8]

-

Methodology:

-

Healthy, young adult animals are acclimatized to laboratory conditions.

-

The dorsal area of the trunk is shaved 24 hours before the test.

-

The test substance is applied uniformly over the shaved area and held in place with a porous gauze dressing and non-irritating tape.

-

Animals are observed for mortality and clinical signs of toxicity at least once daily for 14 days.[8]

-

Body weight is recorded weekly to monitor for adverse effects.[8]

-

At the end of the observation period, all animals are subjected to a gross necropsy.[8]

-

-

Endpoint: The primary endpoint is the LD50 (lethal dose for 50% of the animals), which provides a basis for classification. Observations of skin irritation, and other signs of toxicity are also recorded.

In Vitro Skin Corrosion: Reconstructed Human Epidermis (RhE) Test - OECD Guideline 431

This in vitro method assesses the potential of a substance to cause skin corrosion.

-

Principle: The test utilizes a three-dimensional reconstructed human epidermis model which mimics the biochemical and physiological properties of the upper layers of human skin.[1][2] The corrosive potential of a chemical is determined by its ability to cause cell death in the tissue model.[1][4]

-

Methodology:

-

The test substance is applied topically to the surface of the RhE tissue.[1][5]

-

The tissue is exposed to the substance for specific time points (e.g., 3 minutes and 1 hour).[5]

-

After exposure, the tissue is rinsed, and the cell viability is determined using a quantitative assay, typically the MTT assay.[2][5] The MTT assay measures the activity of mitochondrial reductase, which correlates with the number of viable cells.

-

-

Endpoint: A substance is identified as corrosive if the cell viability falls below a certain threshold after a defined exposure time.[1][5] This method can also help in sub-categorizing corrosive materials.[4]

Bovine Corneal Opacity and Permeability (BCOP) Test for Eye Irritation - OECD Guideline 437

The BCOP test is an in vitro assay used to identify substances that can cause serious eye damage.

-

Principle: This organotypic model uses corneas from the eyes of cattle obtained as a by-product from abattoirs.[7][9] The test evaluates the effect of a substance on corneal opacity (cloudiness) and permeability (the passage of a dye through the cornea).[7][9]

-

Methodology:

-

Bovine corneas are mounted in a specialized holder.

-

The test substance is applied to the epithelial surface of the cornea for a defined period.

-

Corneal opacity is measured using an opacitometer.

-

Corneal permeability is assessed by measuring the amount of fluorescein (B123965) dye that passes through the cornea using a spectrophotometer.

-

-

Endpoint: The opacity and permeability measurements are used to calculate an In Vitro Irritancy Score (IVIS), which is then used to classify the substance's potential for causing severe eye damage.[9]

Safety and Handling Precautions

Given the hazardous nature of this compound, strict adherence to the following safety and handling procedures is mandatory.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[3]

-

Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat or chemical-resistant apron.[3]

-

Respiratory Protection: Use in a well-ventilated area or with a fume hood. If ventilation is inadequate, a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.[3]

Handling and Storage

-